2-(4,6-Dihydroxypyrimidin-2-yl)acetamide
Description
2-(4,6-Dihydroxypyrimidin-2-yl)acetamide is a pyrimidine derivative featuring a central pyrimidine ring substituted with hydroxyl groups at positions 4 and 6, linked to an acetamide moiety at position 2. The hydroxyl groups enhance hydrogen-bonding capacity, influencing solubility and molecular interactions, while the acetamide group contributes to structural diversity and bioactivity .
Properties
CAS No. |
960371-40-8 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3/c7-3(10)1-4-8-5(11)2-6(12)9-4/h2H,1H2,(H2,7,10)(H2,8,9,11,12) |
InChI Key |
YMNQUXSIHDBIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)CC(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrimidine Ring
Methyl vs. Hydroxyl Substitutions
- Compound : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Key Differences : Methyl groups at positions 4 and 6 instead of hydroxyls.
- Impact :
- Lipophilicity : Methyl groups increase hydrophobicity, reducing aqueous solubility compared to the hydroxylated target compound.
- Biological Activity : The sulfanyl (-S-) linker may enhance thiol-mediated interactions with biological targets, as seen in enzyme inhibition .
Methoxy vs. Hydroxyl Substitutions
- Compound : N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide ()
- Key Differences : Methoxy (-OCH₃) groups at positions 4 and 5.
- Impact :
- Electronic Effects : Methoxy groups are electron-donating via resonance, directing electrophilic attacks to specific ring positions.
- Solubility : Methoxy groups are less polar than hydroxyls, lowering water solubility but improving membrane permeability.
- Crystallinity : The compound exhibits a well-defined crystal structure (R factor = 0.047), suggesting stability and reproducibility in synthesis .
Modifications to the Acetamide Moiety
Sulfamoylphenyl Substituents
- Compound : 2-[(5-Acetamido-4-hydroxy-6-oxopyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide ()
- Key Differences : A sulfamoylphenyl group replaces the pyridinyl or simple aryl groups.
- Impact :
- Pharmacokinetics : The bulky sulfamoyl group may hinder passive diffusion but improve target specificity (e.g., carbonic anhydrase inhibition).
- Acid-Base Properties : Sulfamoyl groups increase acidity, favoring salt formation for enhanced bioavailability .
Amino and Hydroxyl Combinations
- Compound: N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate () Key Differences: An amino (-NH₂) group at position 2 and hydroxyls at 4/6. Impact:
- Hydrogen Bonding: The amino group introduces additional H-bond donors, improving interactions with DNA/RNA or enzymes.
- Hydration : The dihydrate form (two water molecules) enhances stability and solubility compared to anhydrous forms .
Physicochemical and Structural Properties
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